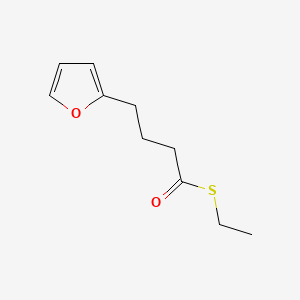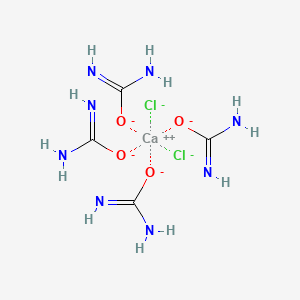
Calcium, dichlorotetrakis(urea-O)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Afenil is a compound used primarily for dietary treatment of hyperphenylalaninemia, including phenylketonuria. It is a phenylalanine-free drink supplemented with long-chain fatty acids, vitamins, and minerals . This compound is essential for individuals with phenylketonuria, a metabolic disorder that increases the levels of phenylalanine in the blood.
Preparation Methods
The preparation of Afenil involves the isolation of glycomacropeptide from casein, which is then supplemented with a blend of essential and non-essential amino acids, carbohydrates, vitamins, and minerals . The industrial production methods ensure that the product is phenylalanine-free and suitable for individuals with hyperphenylalaninemia.
Chemical Reactions Analysis
Afenil undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Afenil has a wide range of scientific research applications. It is used in the dietary management of phenylketonuria and other metabolic disorders . In chemistry, it serves as a model compound for studying the effects of phenylalanine-free diets. In biology and medicine, it is used to understand the metabolic pathways involved in phenylketonuria and to develop new treatments for this condition .
Mechanism of Action
The mechanism of action of Afenil involves the inhibition of phenylalanine absorption in the gut. This is achieved through the use of glycomacropeptide, which binds to phenylalanine and prevents its absorption. The molecular targets involved in this process include the transporters responsible for phenylalanine uptake in the intestinal cells .
Comparison with Similar Compounds
Properties
CAS No. |
124-45-8 |
|---|---|
Molecular Formula |
C4H12CaCl2N8O4-4 |
Molecular Weight |
347.17 g/mol |
IUPAC Name |
calcium;carbamimidate;dichloride |
InChI |
InChI=1S/4CH4N2O.Ca.2ClH/c4*2-1(3)4;;;/h4*(H4,2,3,4);;2*1H/q;;;;+2;;/p-6 |
InChI Key |
NDFOSZCNJDRWNO-UHFFFAOYSA-H |
Canonical SMILES |
C(=N)(N)[O-].C(=N)(N)[O-].C(=N)(N)[O-].C(=N)(N)[O-].[Cl-].[Cl-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


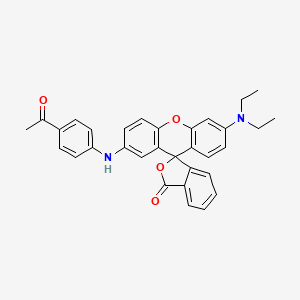
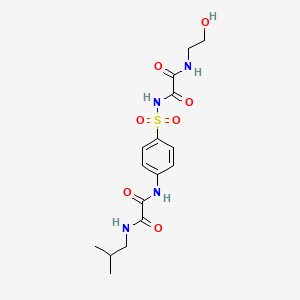
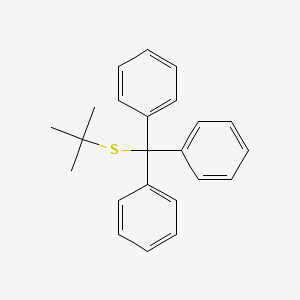
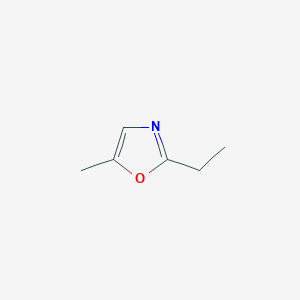
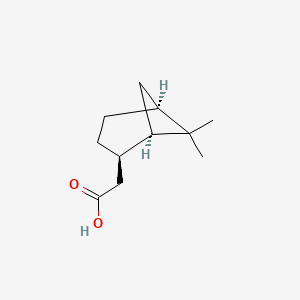
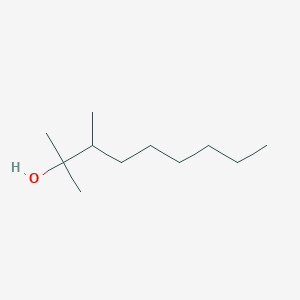

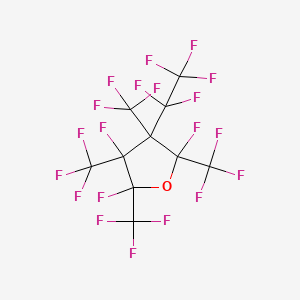
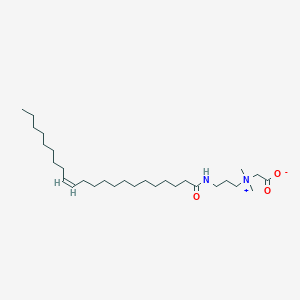
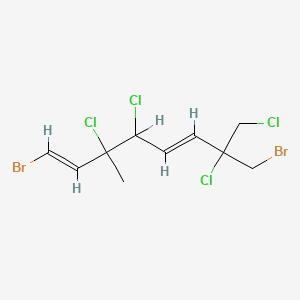
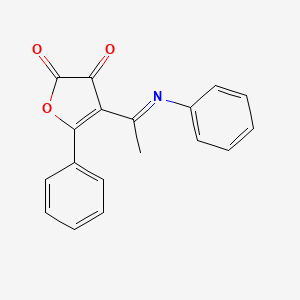
![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide](/img/structure/B12696526.png)

